molecular formula C10H13NO4 B2910174 Methyl 4-amino-2,6-dimethoxybenzoate CAS No. 3956-34-1

Methyl 4-amino-2,6-dimethoxybenzoate

Cat. No.: B2910174
CAS No.: 3956-34-1
M. Wt: 211.217
InChI Key: ULKQAFJENDMZMB-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,6-dimethoxybenzoate (CAS: 3956-34-1) is a benzoic acid derivative with a methyl ester group at the carboxyl position and amino/methoxy substituents at the 4-, 2-, and 6-positions of the aromatic ring. Its molecular formula is C₁₀H₁₃NO₄, and it has a molecular weight of 211.22 g/mol. This compound is primarily used as an intermediate in synthesizing kinase inhibitors, such as salt-inducible kinase (SIK) inhibitors, where its substituents influence reactivity and pharmacological properties.

Properties

IUPAC Name

methyl 4-amino-2,6-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-7-4-6(11)5-8(14-2)9(7)10(12)15-3/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKQAFJENDMZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2,6-dimethoxybenzoate typically involves the esterification of 4-amino-2,6-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2,6-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-amino-2,6-dimethoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It acts as a substrate for certain enzymes, helping researchers understand enzyme specificity and activity .

Medicine: Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Methyl 4-amino-2,6-dimethoxybenzoate involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in its binding to enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogues

Methyl 4-Amino-2-hydroxy-6-methoxybenzoate (Compound 34)
  • Structure : Replaces the 2-methoxy group with a hydroxyl (-OH).
  • Synthesis: Generated via boron trichloride (BCl₃)-mediated demethylation of Methyl 4-amino-2,6-dimethoxybenzoate.
  • Impact : The hydroxyl group increases hydrogen-bonding capacity and acidity (pKa ~9–10), altering solubility and reactivity in subsequent reactions. This derivative is critical in optimizing pharmacokinetic properties of SIK inhibitors.
Ethyl 4-Hydroxy-2,6-dimethylbenzoate (CAS: 75056-98-3)
  • Structure : Ethyl ester, 4-hydroxy, and 2,6-dimethyl substituents.
  • Molecular Weight : 194.23 g/mol.
  • Key Differences: Ester Group: Ethyl vs. methyl ester may slightly increase lipophilicity (logP).
Methyl 2-Amino-4-bromobenzoate (CAS: 135484-83-2)
  • Structure: Bromine at the 4-position and amino at the 2-position.
  • Molecular Weight : 244.04 g/mol.
  • Key Differences: Electron-Withdrawing Bromine: Enhances electrophilic substitution reactivity at the aromatic ring, making it useful in coupling reactions. Positional Isomerism: The 2-amino-4-bromo arrangement disrupts symmetry, affecting crystallization and solubility.

Functional Analogues in Agrochemicals

Triazine-containing sulfonylurea herbicides, such as metsulfuron methyl ester (CAS: 74223-64-6), share structural motifs with this compound but feature a triazine ring linked to a sulfonylurea group.

  • Key Differences :
    • Triazine Core : Enables binding to acetolactate synthase (ALS) in plants, conferring herbicidal activity.
    • Substituents : Methoxy and methyl groups on the triazine ring modulate selectivity and potency.

Crystallographic and Salt-Forming Properties

The crystal structure of 4-Methoxybenzamidinium 2,6-dimethoxybenzoate reveals ionic interactions between the dimethoxybenzoate anion and 4-methoxybenzamidinium cation.

  • Implications: this compound’s ability to form stable salts could be exploited in pharmaceutical formulations to improve solubility or stability.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties
This compound 4-NH₂, 2,6-OCH₃ 211.22 Kinase inhibitor intermediate
Ethyl 4-hydroxy-2,6-dimethylbenzoate 4-OH, 2,6-CH₃, ethyl ester 194.23 Antioxidant potential
Methyl 2-amino-4-bromobenzoate 2-NH₂, 4-Br 244.04 Electrophilic coupling
Metsulfuron methyl ester Triazine sulfonylurea 381.36 Herbicide

Biological Activity

Methyl 4-amino-2,6-dimethoxybenzoate (MADMB) is a compound of significant interest in biological research due to its diverse applications and potential therapeutic properties. This article explores the biological activity of MADMB, focusing on its mechanisms of action, enzyme interactions, and potential therapeutic applications.

MADMB has the molecular formula C10H13NO3C_{10}H_{13}NO_3 and a molecular weight of 211.21 g/mol. Its structure features an amino group and two methoxy groups on a benzene ring, which are critical for its biological activity. The compound is known to undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

The mechanism of action of MADMB involves its interaction with specific molecular targets within biological systems. The amino and methoxy groups are crucial for binding to enzymes and receptors, influencing various biochemical pathways. Research indicates that MADMB can act as a substrate for certain enzymes, aiding in the understanding of enzyme specificity and activity .

Enzyme Interactions

MADMB has been utilized in studies examining enzyme interactions and metabolic pathways. It serves as a substrate for enzymes involved in metabolic processes, providing insights into enzyme kinetics and specificity . This interaction is essential for understanding how modifications to the compound can enhance or inhibit enzyme activity.

Therapeutic Properties

Research indicates that derivatives of MADMB exhibit promising therapeutic properties:

  • Anti-inflammatory Activity : Compounds similar to MADMB have shown potential in reducing inflammation in various models .
  • Antimicrobial Properties : Investigations into MADMB's derivatives suggest they may possess antimicrobial activity against various pathogens .
  • Anticancer Potential : Some studies have explored the anticancer properties of compounds related to MADMB, indicating potential efficacy in cancer treatment .

Case Studies

Several studies have highlighted the biological activities associated with MADMB and its derivatives:

  • Study on Antimicrobial Activity : A study investigating the antimicrobial effects of MADMB derivatives found significant inhibition against Gram-positive bacteria, indicating potential use as an antibacterial agent.
  • Enzyme Inhibition Studies : Research focused on the inhibition of specific enzymes by MADMB revealed that it could modulate enzyme activity significantly, suggesting its role as a potential drug candidate targeting metabolic pathways.
  • Cancer Research : In vitro studies demonstrated that certain derivatives of MADMB could inhibit cancer cell proliferation, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

To better understand the unique properties of MADMB, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
Methyl 2-amino-4-methoxybenzoateAmino group at position 2Antimicrobial and anticancer properties
Methyl 2-amino-3-methoxybenzoateAmino group at position 2Anticancer activity
4-Amino-2-methoxybenzoic acidCarboxylic acid instead of esterAnti-inflammatory effects
Methyl 5-amino-2-methoxybenzoateAmino group at position 5Antimicrobial properties

MADMB's unique positioning of functional groups contributes to its distinct biological activities compared to these similar compounds .

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